(Z)-8-(3-methoxybenzyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
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Description
(Z)-8-(3-methoxybenzyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a useful research compound. Its molecular formula is C24H20N2O4 and its molecular weight is 400.434. The purity is usually 95%.
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Scientific Research Applications
PET Probe Development
- (Z)-2-((1H-Indazol-3-yl)methylene)-6-methoxy-7-(piperazin-1-ylmethyl)benzofuran-3(2H)-one has been investigated for its potential as a PET probe for imaging the enzyme PIM1, a target for cancer therapy. The compound showed promising properties, including high specific activity and favorable radiochemical yield (Gao, Wang, Miller, & Zheng, 2013).
Receptor Binding Studies
- Studies on pyrazolo[1,5-α]pyridines, structurally related to the compound , demonstrated their potential as dopamine D4 receptor ligands, indicating their usefulness in neurological research (Guca, 2014).
Structural Analysis and Synthesis
- Research on derivatives of 3,4‐Dihydro‐benz[1,3]oxazine, closely related to the compound, explored their synthesis and structural characteristics, contributing to the understanding of chemical reactions and molecular structures in this class of compounds (Buttke, Ramm, & Niclas, 1993).
Crystallography and Molecular Structure
- Studies on similar compounds, such as 7-benzyl-3-tert-butyl-1-phenylpyrazolo[3,4-d]oxazines, have been conducted to understand their crystal and molecular structure. This kind of research is crucial for the development of new pharmaceutical compounds and materials (Castillo, Abonía, Cobo, & Glidewell, 2009).
Photophysical Properties
- Research into the photophysical properties of related compounds like 2-bezylidene-5-(pyridin-3-ylmethylene)cyclopentanone has been conducted. Such studies are valuable for understanding the behavior of these compounds under various light conditions, which can have applications in materials science and phototherapy (Gutrov, Zakharova, Nuriev, Vatsadze, Gromov, & Chibisov, 2020).
Properties
IUPAC Name |
(2Z)-8-[(3-methoxyphenyl)methyl]-2-(pyridin-3-ylmethylidene)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4/c1-28-18-6-2-4-17(10-18)13-26-14-20-21(29-15-26)8-7-19-23(27)22(30-24(19)20)11-16-5-3-9-25-12-16/h2-12H,13-15H2,1H3/b22-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSXLJEFTAVQSML-JJFYIABZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CC3=C(C=CC4=C3OC(=CC5=CN=CC=C5)C4=O)OC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)CN2CC3=C(C=CC4=C3O/C(=C\C5=CN=CC=C5)/C4=O)OC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.